4-Hydroxy Flecainide

Description

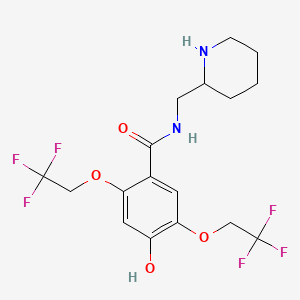

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F6N2O4/c18-16(19,20)8-28-13-6-12(26)14(29-9-17(21,22)23)5-11(13)15(27)25-7-10-3-1-2-4-24-10/h5-6,10,24,26H,1-4,7-9H2,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXZMOOURSXVFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CNC(=O)C2=CC(=C(C=C2OCC(F)(F)F)O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152171-74-9 | |

| Record name | 4-Hydroxy Flecainide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD6TH3ADQ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Enzymology of 4 Hydroxylation

Elucidation of Enzymatic Pathways Responsible for 4-Hydroxy Flecainide (B1672765) Formation

The generation of 4-Hydroxy Flecainide from its parent compound is predominantly a Phase I metabolic reaction catalyzed by specific CYP isoforms.

The principal enzyme responsible for the meta-O-dealkylation of flecainide to form this compound is Cytochrome P450 2D6 (CYP2D6). biomedpharmajournal.orgdrugbank.comnih.govfrontiersin.orgontosight.aiwjgnet.comnih.govwikipedia.orgmedicinesinformation.co.nzmdpi.comnih.govgeneesmiddeleninformatiebank.nlchemicalbook.com This has been substantiated by in vitro studies using human liver microsomes and in vivo observations. nih.govnih.gov The significant role of CYP2D6 is further highlighted by the impact of its genetic polymorphisms on flecainide metabolism. Individuals with reduced CYP2D6 activity, categorized as intermediate metabolizers (IMs) or poor metabolizers (PMs), exhibit decreased clearance of flecainide. biomedpharmajournal.orgnih.gov Specifically, flecainide clearance is reduced by approximately 21% in IMs and 42% in PMs due to impaired CYP2D6 function. biomedpharmajournal.orgnih.gov This underscores the dominant role of CYP2D6 in the metabolic pathway of flecainide. nih.gov Moreover, co-administration of potent CYP2D6 inhibitors, such as cimetidine, has been shown to increase flecainide's area under the curve (AUC) by about 30%, further confirming the enzyme's significant contribution. frontiersin.org

While CYP2D6 is the primary catalyst, Cytochrome P450 1A2 (CYP1A2) also participates in the formation of this compound, albeit to a lesser extent. biomedpharmajournal.orgdrugbank.comnih.govnih.govfrontiersin.orgontosight.aiwjgnet.comnih.govmdpi.comresearchgate.net In vitro studies have indicated that CYP1A2's contribution to this metabolic step is about one-sixth of that of CYP2D6. nih.govfrontiersin.orgnih.gov However, the role of CYP1A2 becomes more significant in individuals with compromised CYP2D6 function, such as CYP2D6 poor metabolizers. nih.govfrontiersin.orgnih.gov In these cases, CYP1A2 serves as an alternative metabolic route. frontiersin.org The hepatic content of CYP1A2 is considerably higher than that of CYP2D6, which may explain its ability to compensate for reduced CYP2D6 activity. nih.gov The involvement of CYP1A2 is also supported by findings that its inhibition can affect flecainide metabolism. nih.gov

While CYP2D6 and CYP1A2 are the main enzymes identified in flecainide hydroxylation, the presence of this compound and its subsequent metabolites in the plasma of CYP2D6 poor metabolizers suggests the potential involvement of other CYP isoforms. nih.gov However, research into the specific contributions of other isoforms is less definitive. Studies have investigated the effects of common polymorphisms in other CYP genes, such as CYP3A5, on flecainide pharmacokinetics, but a clear, primary role for other isoforms in the formation of this compound has not been established. researchgate.net

Contribution of Cytochrome P450 1A2 (CYP1A2)

Characterization of Subsequent Metabolic Transformations

Following its formation, this compound undergoes further metabolic changes.

The active metabolite, this compound (MODF), is further oxidized to form the meta-O-dealkylated lactam of flecainide (MODLF). biomedpharmajournal.orgdrugbank.comnih.govnih.govfrontiersin.orgwjgnet.comchemicalbook.comoup.com This lactam metabolite is considered to have no significant antiarrhythmic activity. frontiersin.orgoup.com This two-step process, from flecainide to this compound and then to the lactam metabolite, represents the major metabolic cascade for the drug. drugbank.comnih.govnih.gov

Phase II Metabolic Conjugation Pathways

Both this compound and its lactam metabolite are substrates for Phase II conjugation reactions. biomedpharmajournal.orgdrugbank.comnih.govnih.gov These reactions involve the attachment of endogenous molecules, such as glucuronic acid or sulfate (B86663), to the metabolites, a process that increases their water solubility and facilitates their excretion from the body. biomedpharmajournal.orgdrugbank.comnih.govabdn.ac.uk The resulting conjugated products are then primarily eliminated in the urine. biomedpharmajournal.orgdrugbank.comnih.gov While it is known that these metabolites are found predominantly in their conjugated forms, the specific UDP-glucuronosyltransferase (UGT) or sulfotransferase (SULT) enzymes responsible for the conjugation of flecainide metabolites have not been fully elucidated and require further investigation. nih.govhyphadiscovery.comdrughunter.com

Table 1: Key Enzymes in this compound Metabolism

| Metabolic Step | Primary Enzyme(s) | Significance |

|---|---|---|

| Formation of this compound (MODF) | CYP2D6 | Major pathway for flecainide metabolism. biomedpharmajournal.orgdrugbank.comnih.govfrontiersin.orgontosight.aiwjgnet.comnih.govwikipedia.orgmedicinesinformation.co.nzmdpi.comnih.govgeneesmiddeleninformatiebank.nlchemicalbook.com |

| CYP1A2 | Minor contributor, becomes more important in CYP2D6 poor metabolizers. biomedpharmajournal.orgdrugbank.comnih.govnih.govfrontiersin.orgontosight.aiwjgnet.comnih.govmdpi.comresearchgate.net | |

| Oxidation of this compound | Not fully elucidated | Leads to the formation of the inactive lactam metabolite (MODLF). biomedpharmajournal.orgdrugbank.comnih.govnih.govfrontiersin.orgwjgnet.comchemicalbook.comoup.com |

| Phase II Conjugation | UGTs and SULTs (specific isoforms not fully identified) | Increases water solubility for excretion. biomedpharmajournal.orgdrugbank.comnih.govnih.govabdn.ac.ukhyphadiscovery.comdrughunter.com |

Glucuronidation of this compound

Glucuronidation represents a significant Phase II metabolic pathway for this compound. In this reaction, a glucuronic acid moiety is attached to the hydroxyl group of the metabolite, a process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. This conjugation significantly increases the hydrophilicity of the compound, facilitating its elimination from the body via urine.

Detailed research findings confirm that the major metabolites of flecainide, including this compound (MODF), are predominantly found in their conjugated forms. frontiersin.org Specifically, this compound is detected as a glucuronide conjugate. drugbank.comnih.govbiomedpharmajournal.org While the occurrence of this metabolic step is well-documented, the specific UGT isoenzymes responsible for the glucuronidation of this compound have not been fully elucidated and remain an area for further investigation. frontiersin.org

Sulfation of this compound

In addition to glucuronidation, sulfation is another Phase II conjugation reaction that this compound undergoes. This pathway involves the transfer of a sulfonate group to the metabolite, a reaction catalyzed by sulfotransferase (SULT) enzymes. Similar to glucuronidation, sulfation enhances the water solubility of this compound, aiding in its renal excretion.

Studies on flecainide metabolism have identified that its primary metabolites exist as both glucuronide and sulfate conjugates. drugbank.comnih.govbiomedpharmajournal.org This indicates that this compound is a substrate for sulfotransferase enzymes. However, analogous to the glucuronidation pathway, the specific SULT isoenzymes that catalyze the sulfation of this compound are not yet definitively identified in scientific literature, highlighting a gap in the complete understanding of its metabolic fate. frontiersin.org

Flecainide Metabolism Overview

| Metabolite Name | Abbreviation | Precursor | Conjugation Pathways |

| This compound | MODF | Flecainide | Glucuronidation, Sulfation drugbank.comnih.gov |

| meta-O-dealkylated lactam of flecainide | MODLF | This compound (MODF) | Glucuronidation, Sulfation frontiersin.orgdrugbank.comnih.gov |

Genetic and Environmental Determinants of 4 Hydroxy Flecainide Formation

Influence of Cytochrome P450 Genetic Polymorphisms on Metabolite Formation Rates

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the metabolism of a vast number of drugs, including flecainide (B1672765). drugbank.com The conversion of flecainide to its major metabolites, meta-O-dealkylated flecainide (MODF or 4-hydroxy flecainide) and its subsequent lactam form (MODLF), is predominantly carried out by the CYP2D6 and, to a lesser extent, the CYP1A2 isoenzymes. drugbank.comnih.govbiomedpharmajournal.org Genetic variations, or polymorphisms, within the genes encoding these enzymes can lead to significant inter-individual differences in metabolic capacity, thereby affecting the rate of this compound formation.

The CYP2D6 gene is highly polymorphic, with over 100 identified allelic variants. nih.govresearchgate.net These genetic variations result in a range of enzyme activity levels, leading to the classification of individuals into distinct metabolizer phenotypes. wikipedia.org This variability in CYP2D6 function is a major determinant of the rate of flecainide 4-hydroxylation.

The primary CYP2D6 metabolizer phenotypes include:

Poor Metabolizers (PMs): These individuals possess two non-functional CYP2D6 alleles, leading to a significant deficiency or complete absence of enzyme activity. nih.govwikipedia.org Consequently, PMs exhibit a markedly reduced capacity to convert flecainide to this compound. biomedpharmajournal.orgfrontiersin.orgnih.gov Studies have shown that flecainide clearance is reduced by as much as 42% in PMs, leading to a 1.7-fold increase in the area under the curve (AUC) and elimination half-life compared to extensive metabolizers. biomedpharmajournal.orgfrontiersin.orgnih.gov This impairment results in a higher proportion of unchanged flecainide being excreted in the urine. frontiersin.orgnih.gov

Intermediate Metabolizers (IMs): IMs carry one reduced-function allele and one non-functional allele, or two reduced-function alleles. nih.gov Their enzymatic activity is diminished compared to extensive metabolizers but is greater than that of poor metabolizers. wikipedia.org In IMs, flecainide clearance is decreased by about 21%. biomedpharmajournal.org The concentration-to-dose ratio can be up to two times higher in IMs compared to homozygous extensive metabolizers. frontiersin.orgnih.gov

Extensive Metabolizers (EMs): Also referred to as normal metabolizers, these individuals have two fully functional CYP2D6 alleles and exhibit "normal" enzyme activity. wikipedia.orgg-standaard.nl This is the most common phenotype and serves as the reference for metabolic capacity. revespcardiol.org

Ultrarapid Metabolizers (UMs): UMs possess multiple copies of functional CYP2D6 genes, resulting in greater-than-normal enzyme activity. wikipedia.orgamazonaws.com This leads to accelerated metabolism of CYP2D6 substrates. While this phenotype is well-documented, specific data on its direct impact on this compound concentrations are less prevalent in the literature compared to data on PMs and IMs.

| Phenotype | Typical Genotype | CYP2D6 Enzyme Activity | Impact on Flecainide Clearance | Effect on Flecainide Plasma Concentration |

|---|---|---|---|---|

| Poor Metabolizer (PM) | Two non-functional alleles | Absent or greatly reduced nih.gov | Reduced by ~40-42% biomedpharmajournal.orgfrontiersin.org | Significantly increased g-standaard.nl |

| Intermediate Metabolizer (IM) | One reduced-function and one non-functional allele, or two reduced-function alleles | Decreased biomedpharmajournal.org | Reduced by ~21% biomedpharmajournal.org | Increased g-standaard.nl |

| Extensive (Normal) Metabolizer (EM) | Two functional alleles | Normal wikipedia.org | Normal (baseline) | Normal (baseline) |

| Ultrarapid Metabolizer (UM) | Multiple copies of functional alleles | Increased wikipedia.org | Potentially increased | Potentially decreased |

Specific CYP2D6 alleles are directly linked to the different metabolizer phenotypes and, consequently, to the concentrations of flecainide and its metabolites. Alleles are categorized based on their functional impact on the enzyme.

No Function Alleles: Alleles such as CYP2D63, *4, *5, and *21 encode for a non-functional enzyme. biomedpharmajournal.orgnih.govresearchgate.net The CYP2D64 allele is particularly common in Caucasian populations and is a primary contributor to the PM phenotype. nih.gov The CYP2D65 allele represents a complete gene deletion. nih.gov Individuals homozygous or compound heterozygous for these alleles are classified as PMs and have significantly lower clearance of flecainide. pharmgkb.org

Decreased Function Alleles: Alleles like CYP2D610 and *41 result in an enzyme with reduced activity. biomedpharmajournal.orgresearchgate.net The CYP2D610 allele is prevalent in Asian populations and is a major cause of the IM phenotype. nih.govnih.gov Studies have shown that the presence of the CYP2D610 allele leads to increased flecainide exposure and reduced clearance. frontiersin.orgnih.gov

Normal Function Alleles: The CYP2D61 and 2 alleles are considered to confer normal enzyme function. nih.govpharmgkb.org Individuals with genotypes such as *1/1 or 1/2 are typically extensive metabolizers. nih.gov

The presence of these specific alleles directly correlates with the metabolic ratio of flecainide to this compound. A lower serum S/R ratio of flecainide has been shown to correspond with impaired CYP2D6 activity resulting from IM or PM genotypes. pharmgkb.org

While CYP2D6 is the principal enzyme in flecainide's 4-hydroxylation, in vitro studies have demonstrated that CYP1A2 also contributes to the formation of this compound (MODF). nih.govfrontiersin.orgnih.gov The contribution of CYP1A2 is estimated to be about one-sixth of that of CYP2D6 in individuals with normal CYP2D6 function. frontiersin.orgnih.gov

The role of CYP1A2 becomes more significant in individuals with compromised CYP2D6 activity. frontiersin.orgnih.gov In CYP2D6 PMs, CYP1A2 can serve as an alternative metabolic pathway. frontiersin.org Research suggests that in patients with poor CYP2D6-mediated metabolism (het-EMs and IMs/PMs), flecainide metabolism may be increasingly handled by CYP1A2. nih.gov

Correlation of Specific CYP2D6 Alleles with Metabolite Concentrations

Enzymatic Inhibition and Induction Profiles Affecting this compound Formation

The rate of this compound formation is not only determined by an individual's genetic makeup but can also be significantly altered by co-administered substances that either inhibit or induce the activity of metabolizing enzymes, primarily CYP2D6. This phenomenon is known as a drug-drug interaction.

In vitro studies using human liver microsomes are essential for identifying potential drug interactions by assessing the inhibitory effects of various compounds on specific CYP enzymes. nih.govbiomolther.org Such studies have identified numerous drugs that act as inhibitors of CYP2D6, thereby reducing the metabolic conversion of flecainide to this compound. When CYP2D6 is inhibited, plasma concentrations of flecainide can increase, as the metabolic pathway is slowed. pdr.net

Potent inhibitors of CYP2D6 that have been shown to affect flecainide metabolism include:

Amiodarone: Co-administration of this antiarrhythmic can increase plasma flecainide concentrations by as much as 50-60%. ahajournals.orgnih.gov

Quinidine: A powerful inhibitor of CYP2D6 activity. nih.govemcrit.org

Antidepressants (SSRIs): Fluoxetine, paroxetine, and duloxetine (B1670986) are potent CYP2D6 inhibitors that can increase flecainide plasma concentrations. ahajournals.org Bupropion also inhibits CYP2D6 and requires caution when co-administered. hpra.ie

Cimetidine: This ulcer-healing drug is a weak to moderate CYP2D6 inhibitor that can increase flecainide plasma levels by about 30%. frontiersin.orgpdr.nethpra.ie

Other Agents: A variety of other drugs, including certain antipsychotics, antivirals (ritonavir), and antifungals (terbinafine), are known to inhibit CYP2D6 and can potentially interact with flecainide. pdr.nethpra.ie

Flecainide itself has been shown to be a potent competitive inhibitor of CYP2D6 in vitro, with an apparent inhibitory constant (Ki) of 0.954 µmol/L for the inhibition of bufuralol (B1668043) 1'-hydroxylation. nih.gov This indicates that flecainide can inhibit its own metabolism and the metabolism of other drugs that are substrates of CYP2D6.

| Inhibitor Drug | Drug Class | Observed/Potential Effect on Flecainide |

|---|---|---|

| Amiodarone | Antiarrhythmic | Increases flecainide plasma concentration by ~50-60% ahajournals.orgnih.gov |

| Quinidine | Antiarrhythmic | Potent inhibitor of CYP2D6; increases flecainide levels wikipedia.org |

| Fluoxetine | Antidepressant (SSRI) | Potent inhibitor; increases flecainide plasma concentration ahajournals.orghpra.ie |

| Paroxetine | Antidepressant (SSRI) | Potent inhibitor; increases flecainide plasma concentration ahajournals.org |

| Cimetidine | Ulcer Healing Drug | Increases flecainide plasma levels by ~30% frontiersin.orghpra.ie |

| Bupropion | Anti-smoking Aid / Antidepressant | Inhibits CYP2D6; potential to increase flecainide levels hpra.ie |

| Terbinafine | Antifungal | Potent inhibitor of CYP2D6 pdr.net |

| Ritonavir | Antiviral | Increases flecainide plasma concentration hpra.ie |

Enzyme inducers are substances that increase the synthesis of metabolizing enzymes, leading to accelerated drug metabolism. While the inhibition of CYP2D6 is well-documented in relation to flecainide, the effects of enzyme inducers are less thoroughly investigated. Limited data from studies on patients receiving known enzyme inducers such as phenytoin, phenobarbital, and carbamazepine (B1668303) (which primarily induce other CYP enzymes like CYP3A4) indicate about a 30% increase in the rate of flecainide elimination. hpra.ie Oritavancin is noted as a weak CYP2D6 inducer. pdr.net The clinical significance of CYP2D6 induction on this compound formation requires further investigation.

In Vitro Studies on Enzyme Inhibition by Co-Administered Agents

Age-Related Variability in Metabolite Formation Pathways

Age is a significant factor influencing the metabolism of flecainide to this compound. nih.gov Studies have demonstrated an age-related decline in flecainide clearance, which is particularly pronounced in individuals with certain genetic makeups. pharmgkb.orgsigmaaldrich.com This reduction in metabolic capacity with age is not uniform across all individuals and is intricately linked to the activity of the CYP2D6 and CYP1A2 enzymes. nih.gov

Research has shown that the metabolic clearance of flecainide decreases in an age-dependent manner, with a notable decline observed in individuals over 60 years of age who are heterozygous extensive metabolizers (het-EMs) and those over 55 who are intermediate (IMs) or poor metabolizers (PMs) of CYP2D6. sigmaaldrich.comnih.gov In contrast, homozygous extensive metabolizers (hom-EMs) show no significant age-related change in flecainide metabolism. nih.govsigmaaldrich.com This suggests that as the primary CYP2D6 pathway's efficiency varies with genotype, the role of the secondary CYP1A2 pathway becomes more critical. Since CYP1A2 activity is known to decrease with age, individuals who rely more heavily on this enzyme for flecainide metabolism (i.e., those with reduced CYP2D6 function) experience a more substantial age-related reduction in the formation of this compound. nih.govg-standaard.nl

A study comparing middle-aged (less than 70 years) and elderly (70 years or older) patients revealed that the metabolic ratio of flecainide to its metabolites was significantly higher in the elderly group. nih.gov This effect was most prominent in patients with CYP2D6 genotypes corresponding to reduced enzyme function. nih.gov For instance, the metabolic ratio increased 1.6-fold in elderly heterozygous extensive metabolizers and 1.5-fold in elderly intermediate and poor metabolizers, while no significant change was observed in homozygous extensive metabolizers. nih.gov These findings underscore the interplay between age and genetics in determining the metabolic fate of flecainide.

Table 1: Age-Related Decline in Flecainide Clearance by CYP2D6 Genotype

| CYP2D6 Genotype Group | Age-Related Decline in Flecainide Clearance |

|---|---|

| Homozygous Extensive Metabolizers (hom-EMs) | 6.1% |

| Heterozygous Extensive Metabolizers (het-EMs) | 16.3% |

| Intermediate/Poor Metabolizers (IMs/PMs) | 28.9% |

Data sourced from a population pharmacokinetic analysis. pharmgkb.orgsigmaaldrich.com

In Vitro and Preclinical Investigations of Sex Differences in Metabolite Formation

Sex-based differences in drug metabolism are a well-documented phenomenon, and preclinical and in vitro studies have provided insights into how these differences may affect the formation of this compound. frontiersin.orgresearchgate.net These investigations often utilize animal models and human liver microsomes to dissect the specific contributions of metabolic enzymes and the influence of sex hormones. ahajournals.orgfrontiersin.org

In vitro studies using human liver microsomes have confirmed that both CYP2D6 and CYP1A2 are involved in the formation of this compound. nih.govnih.gov While CYP2D6 is the primary enzyme, CYP1A2 plays a significant role, particularly when CYP2D6 activity is compromised. nih.gov Some research suggests that CYP1A2 expression may be higher in males, which could contribute to sex-related differences in flecainide metabolism. nih.gov

A study in healthy Japanese subjects found that the nonrenal clearance of flecainide was significantly higher in males than in females. nih.gov This suggests a more efficient metabolic conversion of flecainide to its metabolites, including this compound, in males. nih.gov Consequently, serum concentrations of flecainide were found to be significantly lower in male patients compared to female patients receiving similar doses. nih.gov These pharmacokinetic differences were associated with a lower rate of clinically relevant efficacy in male patients. nih.gov

Animal models, while not perfectly replicating human physiology, are valuable tools for investigating the fundamental mechanisms of sex differences in drug metabolism. ahajournals.orgnih.gov For instance, rabbit models have been noted for their ability to accurately capture sex differences in cardiac electrophysiology and ion channel gene expression, which are relevant to the actions of flecainide. ahajournals.org While direct preclinical studies on sex differences in this compound formation are not extensively detailed in the provided results, the established sex differences in the expression and activity of metabolizing enzymes like CYP1A2 provide a strong basis for the observed clinical differences in flecainide pharmacokinetics. frontiersin.orgnih.gov

Table 2: Sex-Associated Differences in Flecainide Pharmacokinetics in Japanese Subjects

| Pharmacokinetic Parameter | Males | Females | P-value |

|---|---|---|---|

| Serum Flecainide Concentration (ng/mL) | 315 ± 151 | 408 ± 184 | <0.05 |

| Nonrenal Clearance (L/h/kg) | 0.77 ± 0.16 | 0.57 ± 0.06 | <0.05 |

Data from a study in Japanese patients and healthy subjects. nih.gov

Analytical Methodologies for 4 Hydroxy Flecainide in Research

Chromatographic Techniques for Quantification in Biological Matrices (for research purposes)

Chromatography stands as the cornerstone for the analysis of 4-Hydroxy Flecainide (B1672765), providing robust separation from the parent drug and other metabolites. ppm.edu.pl Both high-performance liquid chromatography and gas chromatography have been effectively employed in research settings. oup.comnih.gov

High-Performance Liquid Chromatography (HPLC) coupled with various detection modes

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of flecainide and its metabolites due to its versatility and efficiency. ppm.edu.pl It separates compounds based on their differential interactions with a stationary phase and a liquid mobile phase. For the analysis of 4-Hydroxy Flecainide, HPLC is frequently coupled with various detectors to achieve the desired sensitivity and specificity. ppm.edu.pl Sample preparation for HPLC analysis often involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the complex biological matrix. oup.comcapes.gov.brnih.gov

HPLC coupled with a Diode-Array Detector (DAD) is a powerful tool for the simultaneous quantification of flecainide and its metabolites, including this compound (often referred to as meta-O-dealkylated flecainide or MODF). oup.comnih.gov This method allows for the acquisition of the complete UV-visible spectrum for each peak, enhancing compound identification. ppm.edu.plresearchgate.net

A common research method involves separating the compounds on a Hypersil BDS phenyl column using a gradient mobile phase of water, methanol (B129727), and ammonium (B1175870) acetate (B1210297). oup.comresearchgate.net The detection is typically performed at a wavelength of 230 nm. researchgate.netresearchgate.net Sample clean-up is often achieved using solid-phase extraction on RP-C18 cartridges. oup.comresearchgate.net This approach has been successfully applied in toxicological analyses to determine the concentration of flecainide and its metabolites in postmortem samples. oup.comnih.gov

Table 1: Example of HPLC-DAD Method Parameters for Flecainide Metabolite Analysis

| Parameter | Details | Source |

| Column | Hypersil BDS phenyl | oup.comresearchgate.net |

| Mobile Phase | Gradient system with water, methanol, and 1.5M ammonium acetate | oup.comresearchgate.net |

| Detection | Diode-Array Detector (DAD) at 230 nm | researchgate.netresearchgate.net |

| Sample Preparation | Solid-phase extraction (RP-C18) | oup.comresearchgate.net |

For enhanced sensitivity, HPLC systems are often equipped with a fluorescence detector. mdpi.com This technique is particularly suitable for pharmacokinetic studies where low concentrations of the analyte are expected. capes.gov.brtandfonline.com this compound and its parent compound are naturally fluorescent, which allows for their detection without the need for derivatization. nih.gov

Methods have been developed for the simultaneous determination of flecainide and its metabolites in serum. nih.gov After extraction from the biological matrix, typically with an organic solvent like ethyl acetate, the analytes are separated on a reversed-phase column (e.g., ODS) and quantified by fluorescence detection. nih.gov Typical excitation and emission wavelengths are set around 300 nm and 370 nm, respectively. tandfonline.comresearchgate.net These methods demonstrate good linearity, precision, and accuracy, with detection limits low enough for therapeutic monitoring and research. nih.govcapes.gov.br

Table 2: Performance Characteristics of an HPLC-Fluorescence Method

| Parameter | Flecainide | This compound (MODF) | Source |

| Linear Range | 50-1500 ng/mL | 10-500 ng/mL | nih.gov |

| Recovery | >92% | >93% | nih.gov |

| Intra-day CV | 2.7-5.3% | 3.0-4.2% | nih.gov |

| Inter-day CV | 7.0-8.4% | 3.3-6.7% | nih.gov |

The coupling of liquid chromatography with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) provides the highest level of selectivity and sensitivity for the quantification of this compound. japsonline.comnih.gov This technique is invaluable for bioanalytical methods, allowing for accurate measurements even at very low concentrations. qmul.ac.uknih.gov

LC-MS/MS methods typically involve a simple sample preparation step, such as protein precipitation, followed by chromatographic separation on a C18 column. nih.gov Detection is performed using positive electrospray ionization (ESI) and monitoring specific mass transitions (selected reaction monitoring) for the analyte and a stable isotope-labeled internal standard. nih.govnih.gov This approach minimizes matrix effects and ensures high accuracy and reproducibility. qmul.ac.uknih.gov Ultra-performance liquid chromatography (UPLC) has also been used to shorten analysis times and increase sensitivity. nih.govresearchgate.net

Table 3: UPLC-MS/MS Method Details for Flecainide Analysis

| Parameter | Details | Source |

| Technique | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | nih.gov |

| Sample Preparation | Protein precipitation | nih.gov |

| Column | Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) | nih.gov |

| Ionization | Positive Electrospray Ionization (ESI) | nih.gov |

| Linear Range | 2.5 to 1000 ng/mL | nih.gov |

Fluorescence Detection

Gas Chromatography (GC) for Metabolite Analysis

Gas chromatography (GC) is another technique that has been utilized for the analysis of flecainide and its metabolites. oup.comnih.gov It is often coupled with detectors like a nitrogen-phosphorus detector (NPD), an electron-capture detector (ECD), or a mass spectrometer (MS). oup.comnih.govnih.gov

A significant consideration for GC analysis of polar compounds like this compound is the need for derivatization to increase their volatility and thermal stability. researchgate.net This can be a time-consuming step. researchgate.net For instance, a sensitive GC-ECD method for flecainide involves derivatization to form pentafluorobenzamide derivatives before chromatographic analysis. nih.gov GC-MS has been used in toxicological screening to confirm the presence of flecainide and its metabolites in various biological samples. oup.comnih.govunil.ch While powerful, the requirement for derivatization often makes HPLC-based methods more common for routine analysis. researchgate.net

Spectrophotometric Approaches for Metabolite Detection

Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer a simpler and more economical alternative for the quantification of pharmaceutical compounds. researchgate.netmedwinpublishers.com These methods are based on the principle of light absorption by the analyte at a specific wavelength. researchgate.net

For flecainide and its metabolites, UV spectrophotometric methods have been developed, often for analysis in bulk drug and pharmaceutical formulations. researchgate.netmedwinpublishers.com These methods might involve measuring the absorbance at a specific wavelength, such as 295 nm, or calculating the area under the curve (AUC) of the zero-order spectrum over a defined range. researchgate.netmedwinpublishers.com While simple and rapid, spectrophotometric methods may lack the specificity required for analyzing complex biological matrices without extensive sample clean-up, as they can be prone to interference from other substances that absorb at similar wavelengths. mdpi.comcore.ac.uk Therefore, their application for detecting metabolites like this compound in biological samples for research is less common compared to chromatographic techniques. core.ac.uk

Sample Preparation Strategies for Research Specimens

Effective sample preparation is critical to remove interfering substances from complex biological matrices like blood, plasma, or urine, and to concentrate the analyte of interest. The choice of strategy depends on the nature of the biological sample, the concentration of the metabolite, and the requirements of the subsequent analytical technique.

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from biological fluids. For this compound and its parent compound, reversed-phase SPE cartridges, such as those containing octadecylsilyl (C18) silica, are frequently employed. oup.comnih.gov

A general SPE procedure involves the following steps:

Cartridge Conditioning: The SPE cartridge is first conditioned, typically with methanol followed by water or a specific buffer. researchgate.net This step activates the sorbent material to ensure optimal retention of the analyte. researchgate.net

Sample Loading: The biological sample (e.g., plasma, urine), often pre-treated and adjusted to a specific pH, is loaded onto the cartridge. oup.comresearchgate.net For instance, a phosphate (B84403) buffer at pH 6.8 can be used during the extraction process. oup.com

Washing: The cartridge is washed with a solvent or a series of solvents to remove endogenous interferences that are not strongly retained on the sorbent, while the analyte of interest remains. oup.com

Elution: A strong solvent, such as methanol, is used to disrupt the analyte-sorbent interaction and elute the purified this compound from the cartridge for subsequent analysis. oup.com

In a study developing an HPLC method for the simultaneous determination of flecainide and its two main metabolites, an optimized SPE procedure using RP-C18 extraction columns was a crucial preliminary step before chromatographic analysis. oup.comnih.gov Another method for flecainide analysis reported consistent, high-efficiency extraction (>85%) using C18 columns. nih.gov

Protein precipitation is a rapid and straightforward method for removing high-molecular-weight proteins from biological samples like plasma or serum, which can otherwise interfere with chromatographic analysis. nih.gov This technique involves adding a precipitating agent to the sample, followed by centrifugation to separate the denatured proteins from the supernatant containing the analyte.

Commonly used protein precipitating agents include:

Organic Solvents: Acetonitrile (B52724) and methanol are frequently used. taylorandfrancis.com In one method, chilled acetonitrile was added to a plasma sample to precipitate proteins before centrifugation. taylorandfrancis.com

Acids: Trichloroacetic acid (TCA) is an effective agent for protein precipitation. protocols.iogoogle.com

Salt Solutions: A combination of zinc sulfate (B86663) and methanol has been used for simple and rapid deproteination in the analysis of flecainide. qmul.ac.ukresearchgate.net

One high-performance liquid chromatography (HPLC) procedure utilized a microscale protein precipitation procedure to prepare serum specimens for flecainide measurement. nih.gov While simple, protein precipitation may be less clean than SPE and can sometimes lead to the co-precipitation of analytes or insufficient removal of interferences, potentially causing matrix effects in sensitive detection methods like mass spectrometry. taylorandfrancis.com

In humans, drug metabolites are often conjugated with endogenous molecules, such as glucuronic acid, to form more water-soluble compounds that are easier to excrete. doctorlib.orgresearchgate.net This process, known as a phase II reaction, can result in the formation of this compound glucuronide. bioline.org.br To measure the total concentration of this compound (both free and conjugated), a hydrolysis step is necessary to cleave the conjugate bond.

Enzymatic hydrolysis is the preferred method for this purpose due to its specificity. The procedure typically involves:

Incubation: The biological sample, usually urine, is incubated with a solution containing a specific enzyme. For glucuronide conjugates, β-glucuronidase (e.g., from Helix pomatia) is used. researchgate.net

Buffering: The reaction is carried out in a buffer solution at an optimal pH for the enzyme. For β-glucuronidase, a sodium acetate buffer at pH 4.5 is effective. oup.com

Temperature Control: The mixture is incubated at a controlled temperature (e.g., 56°C) for a specific duration (e.g., 1 hour) to ensure complete hydrolysis. oup.com

One published method for the analysis of flecainide and its metabolites in postmortem urine utilized enzymatic hydrolysis with β-glucuronidase to process the samples prior to solid-phase extraction. oup.comresearchgate.net This step is critical for an accurate assessment of the total metabolic output.

Protein Precipitation Techniques

Method Validation for Research Applications

Method validation ensures that an analytical procedure is suitable for its intended purpose. For the quantification of this compound, key validation parameters include specificity, selectivity, accuracy, and precision. ajrconline.org

Specificity is the ability of the method to unequivocally measure the analyte in the presence of other components that may be expected to be present, such as the parent drug (Flecainide), other metabolites (e.g., meta-O-dealkylated lactam of flecainide), and endogenous matrix components. ajrconline.org

In chromatographic methods like HPLC, specificity is achieved by separating the this compound peak from all other peaks. This is demonstrated by analyzing blank matrix samples (e.g., drug-free serum) and spiked samples to ensure no interfering peaks are present at the retention time of the analyte. nih.gov For example, in one HPLC method, flecainide was resolved from endogenous compounds found in serum and from other common cardiac drugs. nih.gov The use of highly selective detection techniques, such as tandem mass spectrometry (MS/MS), further enhances specificity, as it can distinguish between compounds with identical retention times but different mass-to-charge ratios. researchgate.net

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements of the same sample. ajrconline.org

Accuracy is typically assessed by analyzing quality control (QC) samples with known concentrations of this compound and calculating the percent recovery.

Precision is evaluated at different levels:

Intra-day precision (Repeatability): Assesses variability within the same day or a single analytical run.

Inter-day precision (Intermediate Precision): Assesses variability across different days, analysts, or equipment.

Precision is expressed as the coefficient of variation (CV), with lower values indicating higher precision. A study that simultaneously determined serum flecainide and its metabolites, including meta-O-dealkylated flecainide (MODF), reported detailed precision and accuracy data. nih.gov

Table 1: Intra-day and Inter-day Assay Precision for this compound (MODF) Data extracted from a study on the simultaneous determination of serum flecainide and its metabolites. nih.gov

| Analyte | Concentration (ng/mL) | Intra-day CV (%) | Inter-day CV (%) |

| This compound (MODF) | 10 | 4.2 | 6.7 |

| This compound (MODF) | 50 | 3.0 | 3.3 |

| This compound (MODF) | 500 | 3.5 | 4.4 |

In this study, the recoveries for MODF were greater than 93%, with CVs less than 5.8%, demonstrating high accuracy. nih.gov The intra-day CVs ranged from 3.0% to 4.2%, and inter-day CVs ranged from 3.3% to 6.7%, indicating good precision for the analytical method. nih.gov

Linearity and Range of Detection

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

In the simultaneous determination of flecainide and its metabolites in serum using HPLC with fluorescence detection, a linear calibration curve was achieved for this compound (referred to as m-O-dealkylated flecainide or MODF). nih.gov The established linear range for this compound was from 10 ng/mL to 500 ng/mL, with a correlation coefficient (r) greater than 0.999. nih.gov This high correlation coefficient indicates a strong linear relationship between the concentration of this compound and the analytical signal.

For the parent compound, flecainide, various studies have established different linear ranges depending on the specific HPLC method and detection system used. For instance, one method demonstrated linearity for flecainide from 0.05 to 2.0 µg/mL. nih.gov Another study reported a linear range of 10-50 µg/ml for flecainide acetate using an RP-HPLC method. medwinpublishers.commedwinpublishers.com These findings highlight that the linear range is specific to the validated method and the analyte .

Table 1: Linearity Data for this compound

| Analyte | Method | Matrix | Linearity Range | Correlation Coefficient (r) |

|---|

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. These parameters are critical for determining the sensitivity of an analytical method.

For the analysis of flecainide and its metabolites, including this compound, the LOD and LOQ are often calculated based on the signal-to-noise ratio, with the LOD being 3 times the signal-to-noise ratio and the LOQ being 10 times the signal-to-noise ratio. researchgate.net

In a study developing an HPLC method for the simultaneous estimation of Metoprolol Succinate and Flecainide, the LOD and LOQ for Flecainide were found to be 2.85 µg/ml and 8.64 µg/ml, respectively. ijcrt.org Another method for flecainide in serum using LC-MS reported an LOD of 0.025 µg/ml and an LOQ of 0.05 µg/ml. nih.gov While these values are for the parent drug, they provide an indication of the sensitivity that can be achieved with modern chromatographic methods.

Table 2: Detection and Quantification Limits for Flecainide

| Analyte | Method | LOD | LOQ |

|---|---|---|---|

| Flecainide | HPLC | 2.85 µg/ml ijcrt.org | 8.64 µg/ml ijcrt.org |

Robustness of Analytical Procedures

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. slideshare.net As defined by the ICH, evaluating robustness is a critical component of analytical method validation. researchgate.net

The robustness of an HPLC method is typically assessed by intentionally altering parameters such as:

The pH of the mobile phase

The composition of the mobile phase

The flow rate

The column temperature

The detection wavelength

In a study validating an HPLC method for flecainide, robustness was evaluated by making deliberate changes to the flow rate, mobile phase composition, and detection wavelength. ijcrt.org The method was considered robust because the relative standard deviation (%RSD) of the results remained less than ±2% despite these variations. ijcrt.org This demonstrates the reliability of the method for routine analysis.

Table 3: Parameters for Robustness Testing of an HPLC Method

| Parameter Varied | Variation | Acceptance Criteria |

|---|---|---|

| Flow Rate | e.g., ± 0.1 mL/min | %RSD < 2% ijcrt.org |

| Mobile Phase Composition | e.g., ± 2% in organic solvent ratio | %RSD < 2% ijcrt.org |

Preclinical and in Vitro Biological and Pharmacological Characterization of 4 Hydroxy Flecainide

Evaluation of Intrinsic Biological Activity of the Metabolite

Flecainide (B1672765) undergoes hepatic metabolism, primarily through the cytochrome P450 2D6 (CYP2D6) enzyme, leading to the formation of two major metabolites. boehringer-ingelheim.comdrugs.com These are the meta-O-dealkylated flecainide, which corresponds to 4-Hydroxy Flecainide, and the meta-O-dealkylated lactam of flecainide. boehringer-ingelheim.comdrugs.com Of these, only this compound is considered pharmacologically active. boehringer-ingelheim.comdrugs.com

Comparative Assessment of Cardioactivity Relative to Parent Flecainide

Studies have consistently shown that this compound possesses antiarrhythmic activity, but its potency is significantly lower than that of the parent compound, flecainide. boehringer-ingelheim.comdrugs.com The cardioactivity of this compound is estimated to be approximately one-fifth, or 20%, of that of flecainide. boehringer-ingelheim.comdrugs.combiomedpharmajournal.org In animal models, meta-O-dealkylated flecainide was found to be about half as potent as flecainide in producing electrophysiological effects on conduction and refractoriness. mcgill.ca

Table 1: Comparative Potency of this compound and Flecainide

| Compound | Relative Antiarrhythmic Potency |

|---|---|

| Flecainide | 100% |

Investigation of Potential Interaction with Ion Channels in Cellular Models (e.g., sodium channels, potassium channels)

The parent drug, flecainide, exerts its primary antiarrhythmic effect by potently blocking cardiac voltage-gated sodium channels (Nav1.5), which are responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential. frontiersin.orgviamedica.plecrjournal.com This action is characteristic of Class IC antiarrhythmic agents. drugs.com Flecainide also demonstrates effects on potassium channels, including the delayed rectifier potassium channel (IKr), which can prolong the action potential duration. drugbank.comnih.gov

Given that this compound is an active metabolite, it is presumed to share a similar mechanism of action with flecainide, involving the blockade of cardiac ion channels. However, due to its reduced potency, its affinity for these channels is expected to be lower. While detailed studies characterizing the specific binding kinetics of pure this compound on various ion channel isoforms are not extensively detailed in the reviewed literature, its activity is attributed to interactions with the same primary targets as flecainide.

Table 2: Known Ion Channel Targets of the Parent Compound, Flecainide

| Ion Channel | Effect of Flecainide | Implied Effect of this compound |

|---|---|---|

| Sodium Channels (e.g., Nav1.5) | Strong inhibition; slows conduction velocity. frontiersin.orgviamedica.pl | Qualitatively similar inhibition, but with reduced potency. |

| Potassium Channels (e.g., IKr/hERG) | Inhibition; contributes to action potential prolongation. drugbank.comnih.gov | Qualitatively similar inhibition, but with reduced potency. |

| Ryanodine Receptor 2 (RyR2) | Blocks receptor opening, reducing Ca2+ release. drugbank.comnih.gov | Activity not specifically detailed, but likely less potent than flecainide. |

In Vitro Electrophysiological Investigations (if distinct from parent compound)

Specific in vitro electrophysiological investigations focusing exclusively on this compound and differentiating its profile from the parent compound are limited in the available literature. The existing data, primarily from studies on flecainide metabolism, characterize the metabolite's electrophysiological effects as being qualitatively similar to those of flecainide. mcgill.ca

In a study on anesthetized dogs, meta-O-dealkylated flecainide demonstrated electrophysiological effects on cardiac conduction and refractoriness that mirrored those of flecainide, albeit at a reduced potency of approximately 50%. mcgill.ca This suggests that the metabolite, like the parent drug, produces a decrease in intracardiac conduction, with the most significant effect on the His-Purkinje system (H-V conduction). boehringer-ingelheim.com However, no distinct or unique electrophysiological properties separate from a general reduction in potency have been identified for this compound.

Synthesis and Analytical Standard Development for Research Applications

Preparation of 4-Hydroxy Flecainide (B1672765) as a Certified Reference Standard

The preparation of 4-Hydroxy Flecainide as a Certified Reference Material (CRM) is a meticulous process that goes beyond simple synthesis to ensure the material is suitable for the highest level of analytical applications. cerilliant.com CRMs are essential for calibrating analytical instruments, validating methods, and serving as a quality control benchmark in research and clinical testing. cerilliant.comsigmaaldrich.com Companies that produce CRMs operate under stringent quality systems, often with accreditations to international standards like ISO 17034 and ISO/IEC 17025. cerilliant.com

The production of a this compound CRM involves:

Full Characterization of Raw Materials: Ensuring the identity and purity of all starting materials and reagents. cerilliant.com

Documented Synthesis: The synthesis process is performed according to validated procedures, with all steps, equipment, and personnel documented in GMP-style batch records. cerilliant.com

Rigorous Purification: The synthesized compound undergoes extensive purification to achieve a very high degree of chemical purity. amazonaws.com

Comprehensive Analysis: The final product is subjected to a battery of analytical tests to confirm its identity, purity, and concentration. cerilliant.comlgcstandards.com A comprehensive Certificate of Analysis (CoA) is issued, detailing all analytical results, including chromatograms and spectral data. cerilliant.comlgcstandards.com

Stability and Traceability: Real-time stability studies are conducted to establish an expiration date, and the material's concentration is traceable to SI units. cerilliant.com

This compound is recognized as Flecainide EP Impurity C and is available as a characterized reference material that complies with the rigorous requirements of pharmacopeias such as the USP, EMA, JP, and BP. veeprho.compharmaffiliates.com Such standards are crucial for use in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA). veeprho.com The material is typically a synthetic, off-white solid. lgcstandards.com

Table 1: General Properties of this compound Reference Standard

| Property | Description | Source(s) |

|---|---|---|

| Chemical Name | 4-Hydroxy-N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | lgcstandards.com |

| Synonyms | (RS)-4-hydroxy-N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide; Flecainide EP Impurity C | veeprho.compharmaffiliates.com |

| CAS Number | 152171-74-9 | lgcstandards.compharmaffiliates.com |

| Molecular Formula | C₁₇H₂₀F₆N₂O₄ | lgcstandards.compharmaffiliates.com |

| Molecular Weight | 430.34 g/mol | lgcstandards.compharmaffiliates.com |

| Appearance | Off-White Solid | lgcstandards.com |

| Source | Synthetic | lgcstandards.com |

Chemical Synthesis Routes for Laboratory Production of the Metabolite

The laboratory synthesis of this compound can be achieved through the targeted oxidation of a precursor molecule. One documented method involves the conversion of N-(pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide, also known as Flecainide Impurity B, into this compound. amazonaws.comamazonaws.com

The synthesis procedure is as follows:

The starting material, N-(pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy) benzamide (B126) (5.0 g), is placed in a round-bottom flask. amazonaws.com

An aqueous solution of hydrogen peroxide (50 ml) is added to the flask. amazonaws.com

The reaction mixture is heated to 60°C and maintained at this temperature for 24 hours. amazonaws.com

After the reaction period, the mixture is distilled to remove volatile components. amazonaws.com

The resulting crude product is then isolated and purified, typically by column chromatography, to yield the final compound, 4-hydroxy-N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide. amazonaws.com

This synthetic route provides a direct method for producing the hydroxylated metabolite from a readily available process intermediate of Flecainide synthesis. amazonaws.com

Chromatographic Purity Assessment and Structural Elucidation for Research Standards

To qualify as a research or certified reference standard, the synthesized this compound must undergo rigorous analytical testing to confirm its identity and determine its purity. High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing purity. lgcstandards.com

A typical purity assessment involves developing a stability-indicating HPLC method capable of separating the main compound from any impurities, degradation products, or starting materials. researchgate.net For instance, a certificate of analysis for a commercial standard of this compound reported an HPLC purity of 99.00%. lgcstandards.com HPLC methods for flecainide and related compounds often use a reversed-phase column (such as Phenyl or C18) with a mobile phase consisting of an acetonitrile (B52724) and buffer solution mixture, with detection by UV spectroscopy. researchgate.netnih.gov

Structural elucidation is accomplished using a combination of spectroscopic techniques:

Mass Spectrometry (MS): Confirms the molecular weight of the compound. For this compound, ESI-MS would show a protonated molecule [M+H]⁺ at m/z 431.34, confirming the molecular formula C₁₇H₂₀F₆N₂O₄. lgcstandards.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure. ¹H NMR and ¹⁹F NMR are essential. The ¹H NMR spectrum for this compound shows characteristic signals for the protons in the piperidine (B6355638) ring, the methylene (B1212753) bridge, the aromatic ring, and the trifluoroethoxy groups. lgcstandards.comamazonaws.com The presence and chemical shifts of these signals must conform to the expected structure. lgcstandards.com

Elemental Analysis: Determines the percentage composition of elements (C, H, N), which must align with the theoretical values calculated from the molecular formula. lgcstandards.com

Table 2: Analytical Data for Characterization of this compound Standard

| Analytical Test | Specification | Result/Finding | Source(s) |

|---|---|---|---|

| HPLC Purity | >95% | 99.00% | lgcstandards.com |

| Mass Spectrometry (MS) | Conforms to Structure | Conforms | lgcstandards.com |

| ¹H NMR | Conforms to Structure | δ 1.02-1.73 (m, 6H), 2.46-2.95 (m, 3H), 3.15-3.26 (m, 2H), 3.88 (brs, 2H), 4.60-4.67 (q, 2H), 4.73-4.80 (q, 2H), 6.61 (s, 1H), 7.43 (s, 1H), 7.74 (t, 1H) | amazonaws.com |

| ¹⁹F NMR | Conforms to Structure | Conforms | lgcstandards.com |

| Elemental Analysis | Conforms | %C: 47.76, %H: 4.62, %N: 6.25 | lgcstandards.com |

These combined analytical techniques provide a comprehensive characterization of the synthesized this compound, ensuring its identity, purity, and suitability as a high-quality standard for research applications. veeprho.com

Comparative and Translational Research Implications

Species-Specific Differences in Flecainide (B1672765) 4-Hydroxylation Pathways

The metabolism of flecainide to 4-hydroxy flecainide is primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP2D6 playing a major role in humans. biomedpharmajournal.orgnih.govdrugbank.commdpi.com However, the activity and expression of these enzymes can vary significantly across different species, leading to distinct metabolic profiles.

In humans, flecainide undergoes extensive metabolism, with two major metabolites being meta-O-dealkylated flecainide (MODF) and its subsequent oxidation product, the meta-O-dealkylated lactam of flecainide (MODLF). nih.govfrontiersin.org The formation of MODF, which is analogous to this compound, is largely dependent on CYP2D6. biomedpharmajournal.orgnih.gov Genetic polymorphisms in the CYP2D6 gene can lead to different metabolic phenotypes, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). biomedpharmajournal.org Individuals with reduced CYP2D6 activity, such as PMs and IMs, exhibit decreased clearance of flecainide. biomedpharmajournal.orgnih.gov

While CYP2D6 is the primary enzyme, in vitro studies using human liver microsomes have shown that CYP1A2 also contributes to the formation of MODF, albeit to a lesser extent than CYP2D6. nih.govfrontiersin.org This alternative pathway may become more significant in individuals with compromised CYP2D6 function. nih.govfrontiersin.org

Animal studies have revealed differences in flecainide metabolism compared to humans. For instance, while the meta-O-dealkylated metabolite has been identified in animal models, its relative antiarrhythmic activity is considered low. frontiersin.orgmedicinesinformation.co.nz The specific contributions of different CYP isoforms to flecainide metabolism can also differ between species. This variability underscores the importance of careful species selection in preclinical studies and the need for caution when extrapolating animal data to humans.

Table 1: Key Enzymes and Metabolites in Flecainide Metabolism

| Compound | Enzyme(s) Involved | Key Metabolite(s) | Species Focus |

| Flecainide | CYP2D6, CYP1A2 | meta-O-dealkylated flecainide (MODF), meta-O-dealkylated lactam of flecainide (MODLF) | Human |

Role of this compound as a Biomarker in Drug Metabolism Research

The measurement of this compound (or its equivalent, MODF) in biological fluids serves as a valuable biomarker in drug metabolism research. Its concentration can provide insights into the activity of key drug-metabolizing enzymes, particularly CYP2D6.

By quantifying the ratio of this compound to the parent drug, researchers can phenotype individuals based on their CYP2D6 metabolic capacity. revespcardiol.org This is crucial for understanding inter-individual variability in drug response and for personalizing flecainide therapy. For example, patients identified as poor metabolizers through this biomarker analysis may require dose adjustments to avoid potential toxicity. biomedpharmajournal.orgmedicinesinformation.co.nz

Furthermore, monitoring this compound levels can aid in the investigation of drug-drug interactions. Co-administration of drugs that inhibit or induce CYP2D6 can alter the formation of this metabolite, thereby affecting flecainide clearance. researchgate.netahajournals.org For example, potent CYP2D6 inhibitors can lead to increased plasma concentrations of flecainide. ahajournals.org

The use of this compound as a biomarker is also relevant in the context of specific patient populations. For instance, research has explored the impact of age on flecainide metabolism, suggesting that age-related declines in CYP1A2 activity could be particularly relevant for patients with reduced CYP2D6 function. nih.gov

Table 2: Applications of this compound as a Biomarker

| Application | Description |

| CYP2D6 Phenotyping | The ratio of this compound to flecainide can help determine an individual's metabolic status (e.g., poor, extensive metabolizer). |

| Drug-Drug Interaction Studies | Changes in this compound levels can indicate inhibition or induction of CYP2D6 by other medications. |

| Personalized Medicine | Biomarker data can guide dose adjustments to optimize efficacy and minimize adverse effects. |

| Special Population Research | Helps to understand how factors like age and disease state affect flecainide metabolism. |

Future Directions in Research on Metabolite Formation and Activity

Future research on the formation and activity of this compound and other flecainide metabolites is poised to further enhance our understanding of this antiarrhythmic agent and improve its clinical application.

A key area for future investigation is the complete elucidation of all metabolic pathways involved in flecainide biotransformation. While CYP2D6 and CYP1A2 are known to be significant, the role of other enzymes and the potential for alternative metabolic routes, especially in individuals with genetic variations in the primary enzymes, warrants further exploration. frontiersin.org

The pharmacological activity of flecainide metabolites, including this compound, requires more in-depth characterization. Although currently considered to have minimal antiarrhythmic activity, a more comprehensive assessment of their effects on various ion channels and cardiac receptors could reveal previously unknown pharmacological properties. drugbank.comfrontiersin.org This includes investigating the potential for these metabolites to contribute to either the therapeutic or proarrhythmic effects of flecainide.

Moreover, the impact of genetic polymorphisms beyond CYP2D6 on flecainide metabolism and response is an important avenue for future research. Investigating the influence of variations in genes encoding other metabolizing enzymes, drug transporters, and pharmacological targets will contribute to a more comprehensive pharmacogenomic model for flecainide therapy. biomedpharmajournal.orgfrontiersin.org

Finally, the development of advanced analytical techniques will be crucial for the sensitive and specific quantification of flecainide and its metabolites in various biological matrices. This will facilitate more precise pharmacokinetic and pharmacodynamic modeling and support the clinical implementation of personalized dosing strategies.

Q & A

Q. How can researchers reliably characterize the purity and structural identity of 4-Hydroxy Flecainide in synthetic preparations?

Methodological Answer:

- Analytical Techniques : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 19F) to confirm structural integrity. Compare retention times and spectral data with reference standards .

- Database Validation : Cross-reference synthesized compounds against databases like SciFinder or Reaxys to confirm novelty or identity. For known compounds, cite literature-reported melting points, optical rotation (α-D), and spectral profiles .

- Purity Criteria : Report residual solvent content via gas chromatography (GC) and elemental analysis (C, H, N) to validate ≥95% purity .

Q. What experimental protocols are recommended for quantifying this compound in biological matrices during pharmacokinetic studies?

Methodological Answer:

- Sample Preparation : Use liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with acetonitrile for plasma/serum deproteinization.

- Detection Methods : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for high sensitivity. Validate methods per ICH guidelines (linearity range: 1–100 ng/mL; LOD: 0.3 ng/mL) .

- Internal Standards : Isotopically labeled flecainide-d4 improves accuracy for metabolite quantification .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dual proarrhythmic and antiarrhythmic effects observed in preclinical models?

Methodological Answer:

- Experimental Design :

- In Vitro Models : Use human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess action potential (AP) duration (APD90, APD50) and triangulation (APD90–APD50). Compare effects of this compound vs. parent flecainide under pacing protocols (1–2 Hz) .

- Ion Channel Profiling : Perform automated patch-clamp assays to quantify block potency (IC50) for Na<sup>+</sup> (Nav1.5), hERG (K<sup>+</sup>), and Ca<sup>2+</sup> channels. Correlate with AP simulations using Hodgkin-Huxley models .

- Data Interpretation : Analyze dose-dependent effects on AP triangulation (linked to hERG block) and conduction velocity (Na<sup>+</sup> block) to explain proarrhythmic risks .

Q. What strategies are effective for distinguishing this compound’s contributions to metabolite-mediated cardiotoxicity vs. parent drug effects?

Methodological Answer:

Q. How should researchers design studies to evaluate this compound’s role in modulating inflammatory responses in cardiac injury models?

Methodological Answer:

- Inflammatory Models :

- Mechanistic Probes : Co-administer amiloride (Na<sup>+</sup>/H<sup>+</sup> exchanger inhibitor) to test if anti-inflammatory effects are Na<sup>+</sup> channel-dependent .

Data Analysis and Reproducibility Challenges

Q. What statistical approaches are recommended for analyzing variability in this compound’s electrophysiological data across experimental replicates?

Methodological Answer:

- Nonparametric Tests : Apply Wilcoxon signed-rank tests for paired AP metric comparisons (e.g., pre/post flecainide exposure) due to non-Gaussian distributions .

- Multivariate Regression : Use mixed-effects models to account for batch variability in hiPSC-CM lines or animal cohorts .

- Uncertainty Quantification : Report 95% confidence intervals for IC50 values and APD metrics; use bootstrapping for small sample sizes .

Q. How can researchers enhance reproducibility when documenting this compound synthesis and characterization?

Methodological Answer:

- Detailed Supplemental Data : Include raw NMR/Fourier-transform infrared (FTIR) spectra, HPLC chromatograms, and crystallographic data (if applicable) in supplementary files .

- Stepwise Protocols : Publish reaction conditions (temperature, solvent ratios, catalysts) and purification steps (e.g., column chromatography gradients) in machine-readable formats .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in vitro and in vivo studies?

Methodological Answer:

- In Vitro Precautions : Use fume hoods for powder handling; validate cytotoxicity via MTT assays before cell-based experiments .

- In Vivo Monitoring : Continuous ECG telemetry in animal models to detect QT prolongation or Brugada-like ST elevation during chronic dosing .

- Antidote Preparedness : Maintain sodium bicarbonate (1 mEq/mL) for emergency management of Na<sup>+</sup> channel blockade-induced arrhythmias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.